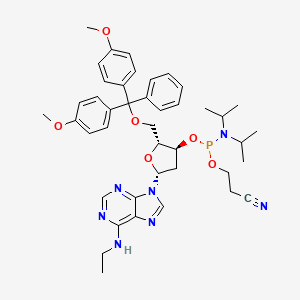
5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite involves multiple steps The starting material, 2’-deoxyadenosine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) groupThe reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as diisopropylamine and tetrazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified using chromatographic techniques and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group.
Major Products Formed
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected nucleoside ready for further coupling reactions.
科学研究应用
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of DNA and RNA interactions, gene expression, and regulation.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Production of diagnostic tools and research reagents
作用机制
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific DNA or RNA sequences. This interaction can inhibit DNA synthesis, induce apoptosis, and modulate gene expression. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
- 5’-O-DMTr-N6-methyl-2’-deoxyadenosine 3’-CED phosphoramidite
- 5’-Dimethoxytrityl-N-benzoyl-3’-deoxyAdenosine,2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- N6-diethylformamidine-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine-3’-cyanoethyl phosphoramidite
Uniqueness
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is unique due to its specific modifications, which provide enhanced stability and reactivity in oligonucleotide synthesis. Its ethyl group at the N6 position and the DMTr protection at the 5’-hydroxyl group make it particularly suitable for specialized applications in nucleic acid research .
属性
分子式 |
C42H52N7O6P |
|---|---|
分子量 |
781.9 g/mol |
IUPAC 名称 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(ethylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O6P/c1-8-44-40-39-41(46-27-45-40)48(28-47-39)38-25-36(55-56(53-24-12-23-43)49(29(2)3)30(4)5)37(54-38)26-52-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-22,27-30,36-38H,8,12,24-26H2,1-7H3,(H,44,45,46)/t36-,37+,38+,56?/m0/s1 |
InChI 键 |
YBPUNVGNSRTDIP-GHFFOPBTSA-N |
手性 SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















